Boc-L-tyrosine
Overview
Description
Boc-L-tyrosine is an N-Boc-protected form of L-Tyrosine . L-Tyrosine is an essential amino acid that exhibits in vitro antioxidant and antiradical activities . It is one of the 22 amino acids used in the synthesis of protein and is derived from phenylalanine in the human body .
Synthesis Analysis
The synthesis of Boc-L-tyrosine involves multiple steps . For instance, dipeptide synthesis was performed with tyrosine and methionine in the presence of triazine . New methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride . Another method involves the use of thionyl chloride, trimethylamine, N,N-dimethyl-formamide, water, and sodium hydroxide .Molecular Structure Analysis
The molecular formula of Boc-L-tyrosine is C14H19NO5 . The molecular weight is 281.30 . The structure contains a phenolic OH group, which is critical for its reactivity .Chemical Reactions Analysis
Boc-L-tyrosine can undergo various chemical reactions. For example, it can react with amino acid methyl ester in the presence of triazine coupling reagent to obtain dipeptide . It can also react with nitric oxide .Scientific Research Applications
Synthesis of Opioid Peptidomimetics : Boc-2',6'-dimethyl-L-tyrosine is used in the development of synthetic opioid ligands, demonstrating superior potency at opioid receptor types. A microwave-assisted Negishi coupling method was employed for its synthesis, which also facilitated the synthesis of other unnatural tyrosine derivatives (Bender et al., 2015).
Radioisotope Labeling for Medical Imaging : In the synthesis of 2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid, Boc-protected 2-trialkylstannyl tyrosine derivatives were used. This compound is incorporated into newly synthesized proteins, making it a potential tracer for imaging protein metabolism in vivo using positron emission tomography (Hess et al., 2002).
Production of N,N'-diBoc-dityrosine : N-Boc-L-tyrosine was used in the horseradish peroxidase-catalyzed synthesis of N,N'-diBoc-dityrosine (DBDY), a biomarker for oxidative protein damage and selective proteolysis. This method offers a simpler, one-step chromatographic purification process (Lee et al., 2011).
Tyrosine and Phenolic Amino Acid Protection : Research has demonstrated the effective tert-butoxycarbonylation of tyrosine and other phenolic amino acids using di-tert-butyl pyrocarbonate, indicating the importance of Boc-protected tyrosine in peptide synthesis (Pozdnev, 2004).
Biotechnological Production of L-tyrosine : Boc-L-tyrosine plays a role in the biotechnological methods for synthesizing L-tyrosine, which is used as a dietary supplement and has various industrial and pharmaceutical applications (Lütke-Eversloh et al., 2007).
Synthesis of Cholecystokinin Analogues : Boc-L-tyrosine derivatives have been utilized in the synthesis of analogues of cholecystokinin, a digestive hormone, indicating its utility in creating biologically active peptide analogues (González-Muñiz et al., 2009).
Safety And Hazards
Boc-L-tyrosine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUSIJNWNXLQQ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317235 | |
Record name | BOC-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-tyrosine | |
CAS RN |
3978-80-1 | |
Record name | BOC-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3978-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BOC-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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